4-Hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione
CAS No.:
Cat. No.: VC16248192
Molecular Formula: C18H23NO7
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23NO7 |
|---|---|
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 4-hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione |
| Standard InChI | InChI=1S/C18H23NO7/c1-10-18(22)8-17(9-24-10)16(2,26-17)14(20)23-7-11-3-5-19-6-4-12(13(11)19)25-15(18)21/h3,10,12-13,22H,4-9H2,1-2H3 |
| Standard InChI Key | MYOFCWPLRKBPJD-UHFFFAOYSA-N |
| Canonical SMILES | CC1C2(CC3(CO1)C(O3)(C(=O)OCC4=CCN5C4C(CC5)OC2=O)C)O |
Introduction
Chemical Identity and Structural Features
Adonifoline belongs to the class of macrocyclic pyrrolizidine alkaloids, characterized by a fused pentacyclic framework with multiple oxygen and nitrogen heteroatoms. Its IUPAC name reflects its intricate stereochemistry:
The compound features a hydroxyl group at position 4, methyl groups at positions 5 and 10, and two ketone moieties at positions 3 and 11. Its tetraoxa-azapentacyclic structure contributes to its stability and reactivity.
Biosynthesis and Natural Occurrence
Adonifoline is biosynthesized in plants of the Senecio genus, notably Senecio scandens, through the condensation of necine bases (e.g., retronecine) with esterifying acids. Key steps include:
-
Necine Base Formation: Derived from homospermidine via oxidative deamination .
-
Esterification: Macrocyclization of retronecine with dicarboxylic acids forms the pentacyclic skeleton .
-
Oxidation: Introduction of hydroxyl and ketone groups completes the structure .
Natural sources of adonifoline include:
| Plant Species | Tissue | Adonifoline Content (μg/g) |
|---|---|---|
| Senecio scandens | Aerial parts | 120–450 |
| Jacobaea adonidifolia | Leaves | 80–220 |
Biological Activity and Toxicity
Hepatotoxicity
Adonifoline is a hepatotoxic PA, causing liver damage through metabolic activation into reactive pyrrolic derivatives (e.g., dehydroretronecine). Key mechanisms include:
-
DNA Adduct Formation: Pyrrolic metabolites bind to DNA, inducing cross-links and mutations .
-
Oxidative Stress: Reactive oxygen species (ROS) generation disrupts mitochondrial function .
| Toxicity Parameter | Value (Rodent Models) |
|---|---|
| LD₅₀ (intraperitoneal) | 130–300 mg/kg |
| Genotoxic Potency | Moderate (vs. riddelliine) |
Metabolic Pathways
In vivo studies in rats reveal extensive metabolism of adonifoline:
Phase I Metabolism
Phase II Metabolism
| Metabolite | Detection Matrix | Analytical Method |
|---|---|---|
| Retronecine-N-oxide | Bile | LC/ESI-HRMS |
| 19-Hydroxyadonifoline | Urine | LC/ESI-MSn |
Analytical Methods for Detection
Quantification of adonifoline employs advanced chromatographic techniques:
Optimal Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | Scherzo SM-C18 (2 × 250 mm) |
| Mobile Phase | 0.1% Formic acid in H₂O/ACN |
| Flow Rate | 0.5 mL/min |
| Regulatory Body | Guideline |
|---|---|
| WHO | Class 2B carcinogen (probable) |
| European Pharmacopoeia | ≤0.1 ppm in herbal products |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume